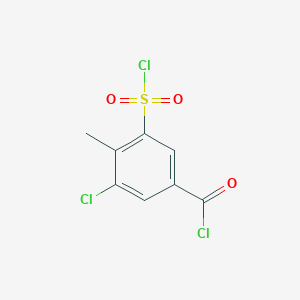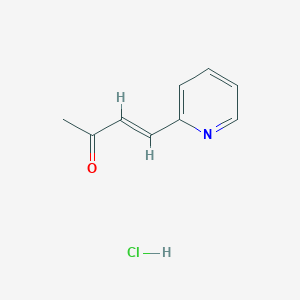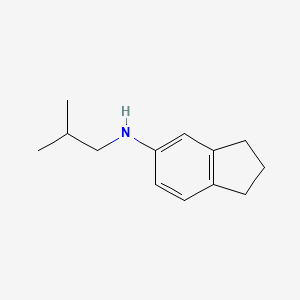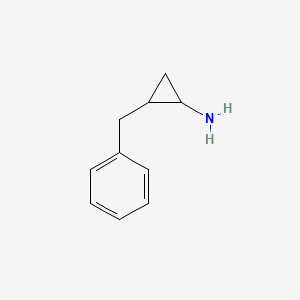![molecular formula C10H17Br B13262135 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It features a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry due to its rigidity and unique chemical properties. The presence of a bromine atom attached to the propyl group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-propylbicyclo[2.2.1]heptane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The propyl group can be oxidized to form alcohols or carboxylic acids, while reduction can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Cyanopropan-2-yl)bicyclo[2.2.1]heptane.
Elimination: 2-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane.
Oxidation: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Carboxypropan-2-yl)bicyclo[2.2.1]heptane.
Reduction: 2-(1-Propyl)bicyclo[2.2.1]heptane.
Scientific Research Applications
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane can be compared with other similar compounds such as:
2-(1-Chloropropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.
2-(1-Iodopropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with an iodine atom instead of bromine.
2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane: Similar structure but with a hydroxyl group instead of bromine.
The uniqueness of this compound lies in its reactivity and the specific chemical transformations it can undergo due to the presence of the bromine atom.
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3 |
InChI Key |
OWIJNFCJEDHTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
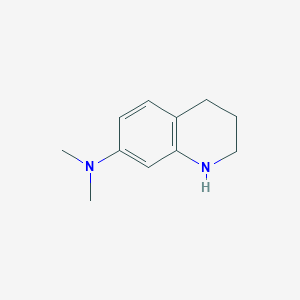
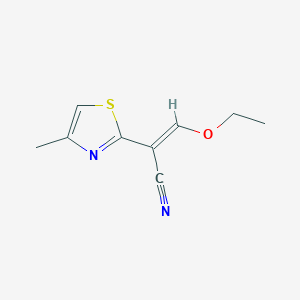


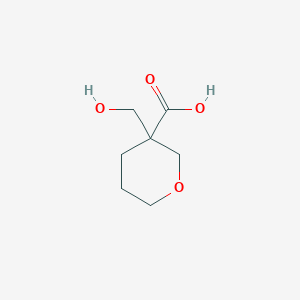
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)

![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
